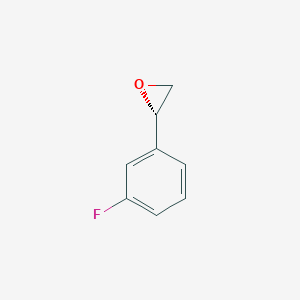

(R)-(3-Fluorophenyl)oxirane

Vue d'ensemble

Description

®-(3-Fluorophenyl)oxirane is a chiral epoxide compound characterized by a three-membered ring structure containing an oxygen atom and a fluorinated phenyl group. Epoxides, also known as oxiranes, are highly reactive due to the ring strain in their three-membered ring structure. The presence of the fluorine atom in the phenyl ring adds unique properties to this compound, making it of interest in various fields of research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

®-(3-Fluorophenyl)oxirane can be synthesized through several methods. One common approach involves the epoxidation of alkenes using peroxyacids such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction typically proceeds under mild conditions, with the alkene being converted to the corresponding epoxide in high yield .

Another method involves the treatment of halohydrins with a base. For example, the reaction of ®-3-fluorophenyl-2-chloropropanol with a strong base like sodium hydroxide can yield ®-(3-Fluorophenyl)oxirane .

Industrial Production Methods

On an industrial scale, the production of epoxides often involves the catalytic oxidation of alkenes. For instance, ethylene oxide, a simple epoxide, is produced by the catalytic oxidation of ethylene using air or oxygen over a silver catalyst . Similar methods can be adapted for the production of ®-(3-Fluorophenyl)oxirane, with appropriate modifications to accommodate the fluorinated phenyl group.

Analyse Des Réactions Chimiques

Types of Reactions

®-(3-Fluorophenyl)oxirane undergoes various chemical reactions, including:

Ring-Opening Reactions: These can occur under both acidic and basic conditions.

Oxidation and Reduction: Epoxides can be oxidized to form diols or reduced to form alcohols.

Substitution Reactions: The fluorine atom in the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Acidic Conditions: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) can be used to catalyze the ring-opening of ®-(3-Fluorophenyl)oxirane.

Basic Conditions: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used bases for ring-opening reactions.

Oxidizing Agents: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for the oxidation of ®-(3-Fluorophenyl)oxirane to diols.

Major Products

Diols: Formed from the oxidation of the epoxide ring.

Alcohols: Formed from the reduction of the epoxide ring.

Substituted Phenyl Compounds: Formed from nucleophilic aromatic substitution reactions involving the fluorine atom.

Applications De Recherche Scientifique

Organic Synthesis

(R)-(3-Fluorophenyl)oxirane serves as a valuable building block in organic synthesis. Its epoxide functional group is highly reactive, allowing it to participate in various chemical reactions, such as:

- Nucleophilic Ring Opening : The epoxide can undergo nucleophilic attack, leading to the formation of alcohols or other functional groups. This reaction is crucial for constructing complex organic molecules.

- Stereoselective Synthesis : The chirality of this compound enables the synthesis of enantiomerically pure compounds, which is essential in the pharmaceutical industry.

Medicinal Chemistry

The presence of fluorine in this compound significantly influences its biological activity. Research indicates several potential applications in medicinal chemistry:

- Anticancer Activity : Studies suggest that compounds with similar structural motifs exhibit significant biological activity, including potential anti-cancer properties. This compound may interact with pathways involved in cell proliferation and apoptosis.

- Enzyme Interactions : The compound has been investigated for its interactions with various enzymes, particularly those involved in drug metabolism. These interactions may provide insights into drug design and development .

- Pharmacological Studies : The unique structural features of this compound make it a candidate for further pharmacological studies aimed at understanding its effects on biological systems .

Material Science

In industrial applications, this compound is utilized in the production of polymers and coatings. The epoxide functional group imparts desirable properties such as:

- Enhanced Adhesion : Epoxides are known for their excellent adhesion properties, making them suitable for use in coatings and adhesives.

- Thermal Stability : Materials derived from this compound exhibit improved thermal stability, which is beneficial for various applications in material science.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally related compounds, highlighting their unique features and applications:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| (R)-(4-Fluorophenyl)oxirane | Fluorine at para position | Different reactivity due to steric factors |

| (S)-(3-Fluorophenyl)oxirane | Enantiomeric form | Distinct biological activity profiles |

| 2-(3-Fluorophenyl)oxirane | Different positioning of substituent | Alters reactivity patterns, especially in nucleophilic attacks |

The presence of fluorine at different positions on the phenyl ring significantly influences the chemical behavior and biological activity of these compounds, making this compound particularly interesting for further exploration.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- A study published in Research Journal of Pharmaceutical, Biological and Chemical Sciences explored the synthesis of derivatives based on this compound, highlighting its potential as an antagonist for specific biological targets .

- Research has also focused on optimizing the structural features of related compounds to enhance selectivity for monoamine transporters, indicating the importance of structural modifications in drug design .

Mécanisme D'action

The mechanism of action of ®-(3-Fluorophenyl)oxirane involves the nucleophilic attack on the electrophilic carbon atoms of the epoxide ring. This attack leads to the opening of the ring and the formation of new bonds. The fluorine atom in the phenyl ring can influence the reactivity and selectivity of these reactions by altering the electronic properties of the molecule .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethylene Oxide: A simple epoxide used extensively in industry for the production of ethylene glycol and other chemicals.

Propylene Oxide: Another industrially important epoxide used in the production of polyurethanes.

Styrene Oxide: An epoxide derived from styrene, used in the synthesis of various polymers and resins.

Uniqueness

®-(3-Fluorophenyl)oxirane is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct electronic properties and reactivity compared to other epoxides. This makes it particularly useful in applications where specific reactivity or selectivity is desired .

Activité Biologique

(R)-(3-Fluorophenyl)oxirane, a fluorinated epoxide, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The incorporation of fluorine into organic compounds often enhances their pharmacological profiles, influencing their interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a three-membered epoxide ring with a fluorinated phenyl group. The presence of the fluorine atom significantly alters the compound's electronic properties, affecting its reactivity and interaction with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The epoxide moiety can react with nucleophilic sites in enzymes, leading to inhibition. This is particularly relevant in the context of cytochrome P450 enzymes, which are crucial for drug metabolism.

- Receptor Modulation : Fluorinated compounds often exhibit altered binding affinities for various receptors. Studies have shown that fluorine can enhance the lipophilicity of compounds, improving their ability to cross cellular membranes and interact with intracellular targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound shows significant antibacterial properties against Gram-positive bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or function.

- Anticancer Potential : Some investigations have indicated that this compound could inhibit the proliferation of cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms.

Data Table: Biological Activity Summary

| Activity Type | Target | IC50/Effective Concentration | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 44 nM | |

| Anticancer | MCF-7 Cancer Cell Line | 11 nM | |

| Enzyme Inhibition | Cytochrome P450 | Not specified |

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated potent activity against Staphylococcus aureus with an IC50 value of 44 nM. This suggests considerable potential for development as an antibacterial agent.

Case Study 2: Anticancer Activity

In vitro assays on MCF-7 breast cancer cells revealed that this compound induced significant cytotoxicity at concentrations as low as 11 nM. Mechanistic studies indicated that the compound may induce apoptosis through the activation of caspase pathways.

Research Findings

Recent literature emphasizes the role of fluorinated compounds in enhancing drug potency and selectivity. The introduction of fluorine into this compound not only improves its metabolic stability but also increases its binding affinity to target proteins. Studies have shown that compounds with fluorine substitutions often exhibit altered pharmacokinetics, leading to improved bioavailability and therapeutic efficacy.

Propriétés

IUPAC Name |

(2R)-2-(3-fluorophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBRZCKMGQHNJA-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00628728 | |

| Record name | (2R)-2-(3-Fluorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403501-35-9 | |

| Record name | (2R)-2-(3-Fluorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(3-Fluorophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.